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molecular formula C12H11FN2O2 B8447343 (4-(4-Amino-3-fluorophenoxy)pyridin-2-yl)methanol

(4-(4-Amino-3-fluorophenoxy)pyridin-2-yl)methanol

Cat. No. B8447343
M. Wt: 234.23 g/mol
InChI Key: PURCRIFNFKGBJQ-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

To a solution of LiAlH4 (699 mg, 18.4 mmol) in THF (15 mL) was added tert-butyl 4-(4-amino-3-fluorophenoxy)picolinate (1.4 g, 4.6 mmol) at 0° C. under N2. The mixture was stirred at 0° C. for 2 h. The reaction mixture was quenched with 10% aq NaOH solution (4 mL), the resultant suspension was filtered and the filtrate was extracted with EtOAc (3×30 mL) to give (4-(4-amino-3-fluorophenoxy)pyridin-2-yl)methanol (700 mg, 70% yield). MS (ESI) m/z: 235.1 (M+H+).
Quantity
699 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[CH:27]=[CH:26][C:11]([O:12][C:13]2[CH:18]=[CH:17][N:16]=[C:15]([C:19](OC(C)(C)C)=[O:20])[CH:14]=2)=[CH:10][C:9]=1[F:28]>C1COCC1>[NH2:7][C:8]1[CH:27]=[CH:26][C:11]([O:12][C:13]2[CH:18]=[CH:17][N:16]=[C:15]([CH2:19][OH:20])[CH:14]=2)=[CH:10][C:9]=1[F:28] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
699 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)OC(C)(C)C)C=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10% aq NaOH solution (4 mL)
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (3×30 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)CO)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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